molecular formula C17H14N4O3 B2994344 (E)-N'-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285531-09-0

(E)-N'-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2994344
CAS No.: 1285531-09-0
M. Wt: 322.324
InChI Key: WIHCFAHHVZLVRU-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N'-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole ring fused with a hydrazone moiety. The hydrazone group is formed via condensation of 5-phenyl-1H-pyrazole-3-carbohydrazide with 2,4-dihydroxybenzaldehyde, yielding an (E)-configured imine bond. Key structural features include:

  • Pyrazole core: Provides rigidity and π-conjugation.
  • 2,4-Dihydroxybenzylidene substituent: Introduces hydrogen-bonding capacity via phenolic -OH groups.
  • Phenyl group at position 3: Enhances hydrophobicity and steric bulk.

This compound is synthesized through a reflux reaction in ethanol with catalytic acetic acid, analogous to methods for related derivatives (e.g., E-DPPC in –2).

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-13-7-6-12(16(23)8-13)10-18-21-17(24)15-9-14(19-20-15)11-4-2-1-3-5-11/h1-10,22-23H,(H,19,20)(H,21,24)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHCFAHHVZLVRU-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from ethanol to obtain the pure compound .

Chemical Reactions Analysis

(E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals. Its enzyme inhibition activity is due to its binding to the active site of the enzyme, thereby preventing the enzyme from interacting with its natural substrate .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs and their substituent-driven properties:

Compound Name Benzylidene Substituents Pyrazole Substituents Key Properties References
Target Compound 2,4-Dihydroxy 3-Phenyl High polarity (OH groups), H-bonding, π-π stacking
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-... (E-DPPC) 2,4-Dichloro 3-Phenyl Lower polarity (Cl groups), higher lipophilicity, DFT-optimized structure
(E)-N’-4-Methoxybenzylidene-5-methyl-... (E-MBPC) 4-Methoxy 5-Methyl Electron-donating methoxy group, reduced H-bonding, Hirshfeld surface analysis
(E)-N’-(4-Nitrobenzylidene)-4-hydroxy-3-methoxy... 4-Nitro 4-Hydroxy-3-methoxy Strong electron-withdrawing nitro group, intramolecular H-bonding
(E)-N’-(2,4-Dihydroxybenzylidene)-isonicotinohydrazide 2,4-Dihydroxy Isonicotinoyl Chemosensor activity for Al³⁺/Cu²⁺, crystal structure with H-bonding
Key Observations:

Polarity and Solubility : The dihydroxy substituents in the target compound enhance water solubility compared to dichloro (E-DPPC) or methoxy (E-MBPC) analogs.

Hydrogen Bonding : Dihydroxy derivatives exhibit robust intermolecular O-H⋯O/N-H⋯O interactions, stabilizing crystal lattices (e.g., parallel molecular layers in ).

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) reduce HOMO-LUMO gaps, increasing reactivity, whereas electron-donating groups (e.g., -OCH₃ in E-MBPC) enhance electron density on the pyrazole ring.

Antioxidant and Anti-Inflammatory Activity:
  • E-DPPC: No explicit bioactivity data, but dichloro substituents in analogs like Compound Y18 () correlate with anti-inflammatory and antidiabetic effects.

Computational and Spectroscopic Insights

  • DFT Studies : E-DPPC and E-MBPC were analyzed using B3LYP/6-311G** level theory, revealing solvent-dependent dipole moments and charge distributions. The target compound’s dihydroxy groups likely increase dipole moments, enhancing solubility.
  • Vibrational Spectroscopy : IR and NMR spectra for E-DPPC confirm N-H and C=O stretching modes at ~3200 cm⁻¹ and ~1650 cm⁻¹, respectively. Dihydroxy analogs may show additional O-H stretches (~3500 cm⁻¹).

Biological Activity

(E)-N'-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on various research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2,4-dihydroxybenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

2. Biological Activity Overview

The biological activities of this compound can be summarized as follows:

2.1 Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In one study, various pyrazole compounds were screened against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

Compound Activity Tested Against Reference
This compoundAntibacterialE. coli, S. aureus
Derivative AAntifungalA. niger

2.2 Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. In vivo studies have demonstrated that these compounds can significantly reduce inflammation in models such as carrageenan-induced paw edema in rats . The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

2.3 Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. For example, a series of pyrazole compounds were evaluated against multiple cancer cell lines through the National Cancer Institute's screening program. The results indicated notable growth inhibition percentages for several compounds, suggesting their potential as anticancer agents .

Cell Line Compound Mean GI% Reference
MCF7 (Breast)Compound B96.47%
A549 (Lung)Compound C65.90%

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymes : Pyrazoles can act as inhibitors of various enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : These compounds may influence key signaling pathways related to cell proliferation and apoptosis.

4. Case Studies

In a recent study focusing on the synthesis and biological evaluation of pyrazole derivatives, this compound was tested for its antibacterial efficacy against clinical isolates of bacteria. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative strains, indicating its broad-spectrum antimicrobial potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.